(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
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Overview
Description
“(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the CAS number 100157-53-7 . It has a molecular weight of 267.28 and a molecular formula of C13H17NO5 .
Physical And Chemical Properties Analysis
This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
X-ray Structure Determination and Stereochemistry
The absolute stereochemistry of amino acids related to "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" has been determined through X-ray crystallographic analysis, confirming the configuration and aiding in the understanding of enzyme inhibition mechanisms by bestatin, a known aminopeptidase inhibitor (Nakamura et al., 1976).
Synthesis of Derivatives for Antibacterial Applications
Derivatives of "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" have been synthesized and coupled to kanamycin analogs, exhibiting similar antibacterial activity and toxicity levels as those of known antibiotics. This illustrates the compound's utility in developing new antibacterial agents (Takahashi et al., 1993).
Asymmetric Synthesis of Natural Products
The compound has been used in the total asymmetric synthesis of natural products, demonstrating its versatility in organic synthesis to achieve high stereocontrol (Gaucher et al., 1994).
Enzyme Inhibition Studies
Research into the design of renin inhibitors has utilized derivatives of "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" to create potent inhibitors of human plasma renin, highlighting its importance in medicinal chemistry and drug design (Thaisrivongs et al., 1987).
Chiral Resolution and Stereochemical Analysis
The chiral resolution of amino and hydroxycarboxylic acid esters, including derivatives of the target compound, has been achieved through inclusion complexation with optically active host compounds, providing insights into stereochemical relationships and synthesis strategies (Toda et al., 1991).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with enzymes like threonine aldolases . These enzymes play a crucial role in various biochemical processes, including the synthesis of β-hydroxy-α-amino acids .
Mode of Action
The benzyloxycarbonyl (Cbz) group in the compound is a common amine protecting group, making the compound less reactive and stable under certain conditions .
Biochemical Pathways
The compound likely participates in biochemical pathways involving threonine aldolases . Threonine aldolases are enzymes that catalyze the cleavage of threonine or allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . The compound, being a derivative of threonine, might be involved in similar pathways.
Pharmacokinetics
It’s soluble in common organic solvents like methanol, ethanol, and dichloromethane, but insoluble in water . These properties could influence its bioavailability and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-Cbz-D-allo-threonine Methyl Ester. For instance, the Cbz group in the compound is stable under relatively mild acidic and basic conditions . Harsh conditions can cleave it .
Safety and Hazards
The compound has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-MWLCHTKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426302 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate | |
CAS RN |
100157-53-7 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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